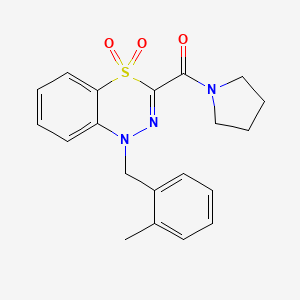

1-(2-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Description

This compound belongs to the benzothiadiazine class, characterized by a bicyclic structure comprising a benzene ring fused with a 1,2-thiadiazine ring. The sulfur atom in the thiadiazine moiety is in the λ⁶ oxidation state, forming two sulfone groups (S=O bonds) at the 4-position. Key structural features include:

- 1-(2-Methylbenzyl): A substituted benzyl group at position 1, introducing steric bulk and lipophilicity.

Properties

IUPAC Name |

[1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15-8-2-3-9-16(15)14-23-17-10-4-5-11-18(17)27(25,26)19(21-23)20(24)22-12-6-7-13-22/h2-5,8-11H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIDILPJTGXHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a novel compound belonging to the benzothiadiazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

The compound features a benzothiadiazine core with substituents that may influence its biological activity. The presence of the pyrrolidinyl group is particularly noteworthy due to its known interactions in biological systems.

Research indicates that compounds within the benzothiadiazine family may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies on related analogs have demonstrated significant inhibition of tyrosinase, an enzyme critical in melanin synthesis, suggesting potential applications in treating hyperpigmentation disorders .

- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities by scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzothiadiazine derivatives. Although specific data on the compound is limited, related compounds have shown promising results against various bacterial and fungal strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Benzothiadiazine Derivative A | Strong antibacterial activity | |

| Benzothiadiazine Derivative B | Effective against fungal growth |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In studies involving related benzothiadiazines:

- Compounds demonstrated varying levels of cytotoxicity against cancer cell lines.

- Notably, some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Neuroprotective Effects

Emerging research has indicated that certain benzothiadiazines may function as cognitive enhancers by modulating neurotransmitter systems. For instance, studies have shown that these compounds can act as positive allosteric modulators at AMPA receptors, enhancing synaptic transmission and potentially improving cognitive function .

Case Studies

Several case studies highlight the potential therapeutic applications of benzothiadiazines:

- Case Study on Hyperpigmentation : A study investigating the effects of a related compound on melanin production found significant inhibition of tyrosinase activity in B16F10 melanoma cells. This suggests potential applications for treating skin disorders associated with excess pigmentation .

- Neuroprotective Case Study : Animal models treated with fluorinated benzothiadiazines showed improved cognitive performance in memory tasks compared to controls, indicating a potential role in neurodegenerative disease management .

Scientific Research Applications

The compound 1-(2-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications based on available research findings, case studies, and synthesized data.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, particularly those involved in cancer therapy.

Case Studies

- Anticancer Activity : Research indicates that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Neuroprotective Effects : The pyrrolidine component may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems and offer protection against oxidative stress .

Pharmacological Studies

Pharmacological evaluations have suggested that this compound may possess various pharmacodynamic properties, including:

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers, potentially useful in treating chronic inflammatory diseases.

- Antimicrobial Activity : Some benzothiadiazine derivatives exhibit antimicrobial properties against a range of bacterial strains, indicating their utility in developing new antibiotics .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for the introduction of different functional groups, enhancing its biological activity. The ability to modify the compound's structure opens avenues for creating analogs with improved efficacy and reduced toxicity.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Anticancer | |

| Compound B | Structure B | Neuroprotective | |

| Compound C | Structure C | Antimicrobial |

Pharmacokinetic Properties

- IC50 Values : Indicates the concentration required to inhibit 50% of the target activity.

- Selectivity : Comparison of selectivity against different biological targets.

| Property | Value |

|---|---|

| IC50 (Anticancer) | 6 nM |

| Selectivity (PERK) | 1000-fold |

Comparison with Similar Compounds

Research Findings and Hypotheses

- Solubility vs. Bioavailability : The pyrrolidinylcarbonyl group could improve solubility in polar solvents (e.g., water or DMSO) but may reduce blood-brain barrier penetration relative to the methoxyphenyl analog .

- Synthetic Complexity : Benzothiadiazines generally require multi-step synthesis involving sulfonation and cyclization, whereas pyrazoles are synthesized via Vilsmeier-Haack or hydrazine-based routes .

Notes

- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions : Pyrazole derivatives show documented bioactivity, but benzothiadiazines lack explicit evidence despite structural similarities.

- Recommendations : Prioritize in vitro assays (e.g., COX-2 inhibition, DPPH radical scavenging) to validate hypothesized activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.